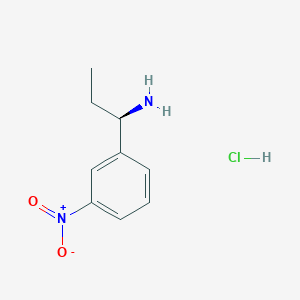

(1R)-1-(3-nitrophenyl)propan-1-amine hydrochloride

CAS No.: 1423015-67-1

Cat. No.: VC2875230

Molecular Formula: C9H13ClN2O2

Molecular Weight: 216.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1423015-67-1 |

|---|---|

| Molecular Formula | C9H13ClN2O2 |

| Molecular Weight | 216.66 g/mol |

| IUPAC Name | (1R)-1-(3-nitrophenyl)propan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H12N2O2.ClH/c1-2-9(10)7-4-3-5-8(6-7)11(12)13;/h3-6,9H,2,10H2,1H3;1H/t9-;/m1./s1 |

| Standard InChI Key | DOUHSTOUMBJFNC-SBSPUUFOSA-N |

| Isomeric SMILES | CC[C@H](C1=CC(=CC=C1)[N+](=O)[O-])N.Cl |

| SMILES | CCC(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl |

| Canonical SMILES | CCC(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

(1R)-1-(3-nitrophenyl)propan-1-amine hydrochloride is an organic compound characterized by a chiral carbon center with R configuration. The compound is identified by CAS number 873893-97-1 and has a molecular formula of C9H13ClN2O2 with a molecular weight of 216.66 g/mol . The structure consists of a propylamine group attached to a nitrophenyl ring at the meta position, with the amine protonated and stabilized as a hydrochloride salt. This salt formation enhances stability and improves the compound's water solubility compared to the free amine form.

Structural Features

The key structural components include:

-

A chiral carbon center with R stereochemistry

-

A 3-nitrophenyl aromatic ring

-

A propyl carbon chain with a terminal amine group

-

A hydrochloride counterion

The nitro group in the meta position of the phenyl ring significantly influences the electronic properties of the molecule, creating an electron-deficient aromatic system that affects its reactivity and binding properties.

Physical and Chemical Properties

Chemical Reactivity

While specific reactivity data for (1R)-1-(3-nitrophenyl)propan-1-amine hydrochloride is limited in the provided sources, its chemical behavior can be predicted based on its functional groups:

-

The amine functionality, even as a hydrochloride salt, retains nucleophilic characteristics that can be utilized in various organic transformations after liberation of the free base.

-

The nitro group provides potential for reduction reactions to form aniline derivatives, which are valuable intermediates in pharmaceutical synthesis.

-

The aromatic ring presents opportunities for electrophilic substitution reactions, though the nitro group will direct incoming substituents to specific positions.

Synthesis Approaches

Related Synthetic Methodologies

The scientific literature describes metal-free synthesis methods for structurally related β-aminoketones, which provide insight into potential approaches for our target compound. These methods often involve activated manganese dioxide (MnO2) as an oxidizing agent following alcohol formation . Similar principles might be applied to the synthesis of (1R)-1-(3-nitrophenyl)propan-1-amine hydrochloride, particularly in the oxidation steps of precursor compounds.

For example, the synthesis of 3-(dimethylamino)-1-phenylpropan-1-one described in the literature involves methods that could be adapted for our target compound . The synthetic pathways typically include careful control of reaction conditions to ensure stereoselective outcomes, particularly when establishing the chiral center.

Analytical Characterization

Chromatographic Methods

For purity assessment and enantiomeric excess determination, chiral HPLC (High-Performance Liquid Chromatography) would be the method of choice. The compound's purity standard is reported as 95%, which would typically be determined using HPLC or GC methods .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume